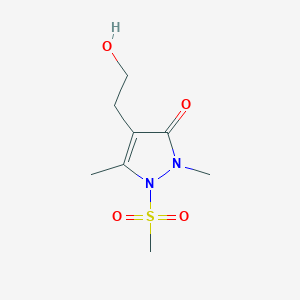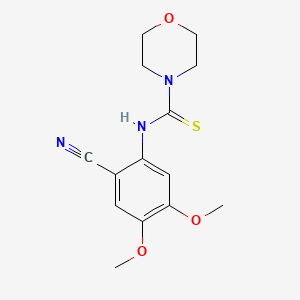
trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide
Descripción general
Descripción
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide, also known as 1,1,1-trifluoro-N-[(2E)-pyrrolidin-2-ylidene]methanesulfonamide, is a chemical compound with the CAS Number: 866042-42-4 . It has a linear formula of C5H7F3N2O2S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H7F3N2O2S/c6-5(7,8)13(11,12)10-4-2-1-3-9-4/h2,9-10H,1,3H2 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.18 . It is a solid substance .Aplicaciones Científicas De Investigación
Structure and Proton-Donating Ability
Trifluoro-N-(2-phenylacetyl)methanesulfonamide and related compounds demonstrate significant proton-donating ability and exhibit unique conformations in different environments. Quantum-chemical calculations and IR spectroscopy have revealed that these compounds exist in multiple conformers and can form cyclic and chain dimers through hydrogen bonding. Their strong proton-donating abilities, evidenced by their pKa values, make them interesting subjects for studying hydrogen bonding interactions and their implications in chemical reactions (Oznobikhina et al., 2009).
Self-association in Solution
The behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution has been extensively studied, revealing its tendency to form cyclic dimers in inert solvents and chain associates in crystal form. This self-association, driven by hydrogen bonding, showcases the compound's unique intermolecular interactions and provides insights into the structural basis of its chemical reactivity (Sterkhova et al., 2014).
Reactivity and Chemical Transformations
The reactivity of trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide and its derivatives underlines the influence of the trifluoromethanesulfonamide group on chemical transformations. Studies have explored the electronic structures and basicities of these compounds, highlighting their reduced basicity compared to analogs without the trifluoromethanesulfonamide group. This diminished basicity affects their protonation and reactivity, particularly in the context of strong acids (Chipanina et al., 2013).
Novel Reactions and Synthesis Applications
Research has also delved into the novel chemical reactions and synthesis applications of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide derivatives. For instance, their role in bromination reactions, where they undergo regio- and stereoselective additions, has been studied. These reactions yield complex molecular structures and highlight the versatility of these compounds in organic synthesis (Shainyan et al., 2015).
Catalytic and Synthetic Utility
Furthermore, this compound and related sulfonamides have been explored for their catalytic and synthetic utility. They have been used as terminators in cationic cyclizations, demonstrating their efficiency in forming polycyclic systems. This application underscores their potential in facilitating complex organic reactions and synthesizing novel organic compounds (Haskins & Knight, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2S/c6-5(7,8)13(11,12)10-4-2-1-3-9-4/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYQGFKAIVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171194 | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866042-42-4 | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160336.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160348.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)
![N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3160361.png)

![N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide](/img/structure/B3160375.png)
![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)
![Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3160393.png)

![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)